1,2,3-Tris(2,3-epoxypropoxy)benzene
Description
Contextualization of Multifunctional Epoxy Compounds in Contemporary Chemical Research
Epoxy resins are a critical class of thermosetting polymers widely utilized in high-performance applications due to their exceptional characteristics. These materials are known for their strong adhesion to a variety of substrates, excellent mechanical strength, dimensional stability, and significant resistance to heat and chemicals. nih.gov The versatility of epoxy resins allows for their use in demanding sectors such as aerospace, renewable energy for wind turbine manufacturing, and the electronics industry for fabricating circuit boards and encapsulating components. qust.edu.cn
Multifunctional epoxy resins, which are defined as having more than two epoxy groups per molecule, are of particular interest in advanced materials research. nih.gov This higher functionality enables the formation of densely packed, three-dimensional crosslinked networks when cured with an appropriate agent. The resulting cured materials typically exhibit enhanced thermal and mechanical properties compared to their difunctional counterparts. nih.gov Contemporary research focuses on further augmenting the capabilities of these resins, aiming to introduce desirable traits like improved toughness, rapid curing potential, self-healing abilities, reprocessability, and electrical conductivity. nih.govqust.edu.cn The development of such advanced polymers is a significant step forward for thermosetting materials, paving the way for novel applications and improvements in existing technologies. qust.edu.cn
The Unique Role and Research Interest in 1,2,3-Tris(2,3-epoxypropoxy)benzene as a Polyfunctional Precursor
Within the family of multifunctional epoxides, this compound holds a position of significant academic and industrial interest. This compound is an aromatic epoxy featuring a benzene (B151609) ring substituted with three 2,3-epoxypropoxy groups. Its structure, derived from the natural renewable resource pyrogallol (B1678534) (1,2,3-trihydroxybenzene), makes it a subject of research for creating more sustainable, bio-based epoxy systems. qust.edu.cn
The defining characteristic of this compound is its trifunctional nature, which imparts high reactivity. The three terminal epoxy groups are highly susceptible to ring-opening reactions with curing agents, leading to the formation of a highly cross-linked polymer network. This dense structure is directly responsible for the enhanced thermal stability and mechanical strength of the resulting materials. Research has shown that trifunctional epoxy systems tend to cure faster than comparable difunctional systems. This accelerated reaction is attributed to the higher concentration of reactive sites, which can lead to a localized increase in temperature from the heat of reaction, further speeding up the curing process.
A key area of research interest is its use as a monomer for creating hyperbranched epoxy resins and as a potent crosslinking agent. In these roles, it significantly improves the performance properties of polymer composites and resins. Recent studies have highlighted its excellent processability, noting a low viscosity which is highly desirable for applications such as underfill in microelectronics. qust.edu.cn When cured, it yields materials with a high glass transition temperature (Tg) and storage modulus, indicating superior thermomechanical performance compared to traditional epoxy resins. qust.edu.cn
Historical Development and Evolution of Research on Glycidyl (B131873) Ethers and Polyepoxides
The history of epoxy resins began with a pivotal discovery in 1934 when Dr. P. Schlack in Germany successfully crosslinked epoxides with amines. chemicalbook.com This breakthrough laid the groundwork for future developments. A few years later, Dr. Pierre Castan in Switzerland recognized the potential of these compounds for creating plastic products, noting that the curing process exhibited minimal shrinkage and did not release volatile compounds. This led to patents for epoxy resins, with early applications in dentistry. chemicalbook.com Simultaneously, in the United States, Sylvan Greenlee also pioneered the development and patenting of epoxy resins. chemicalbook.com
The synthesis of glycidyl ethers, the class of compounds to which this compound belongs, has been a subject of industrial and academic research for decades. Early manufacturing processes, such as those developed in the 1950s, focused on the reaction of polyhydric phenols with an excess of epichlorohydrin (B41342) under basic conditions to produce the desired glycidyl ether. The goal was often to maximize the yield of the monomeric glycidyl ether while suppressing the formation of higher molecular weight oligomers.
Over time, research has evolved to include the synthesis of a wide array of glycidyl ethers from various precursors, including long-chain alcohols and bio-based molecules. This has enabled the creation of specialized polymers, such as amphiphilic polyethers, by polymerizing hydrophobic glycidyl ether monomers with hydrophilic monomers. This modern approach allows for precise control over the polymer's final properties, tailoring them for specific applications.
Scope and Objectives of Current and Future Research Directions
Current and future research on polyfunctional epoxy compounds like this compound is driven by the need for more sustainable, higher-performance materials. A major objective is the expanded use of bio-based precursors to reduce the environmental impact and dependence on petrochemicals. The synthesis of this compound from pyrogallol, a renewable polyphenol, is a prime example of this trend. qust.edu.cn Researchers are actively exploring greener epoxidation methods and the use of alternative catalysts to make the synthesis process more efficient and environmentally friendly.
Another key research direction is the development of multifunctional epoxy resins with novel properties. There is a strong push to create systems that are not only robust and thermally stable but also possess advanced functionalities such as flame retardancy, self-healing capabilities, and recyclability or reprocessability. qust.edu.cn For this compound specifically, research aims to leverage its low viscosity and high reactivity for advanced applications in integrated circuits and high-performance composites. qust.edu.cn The exploration of new curing agents and latent catalysts that can precisely control the curing process is also a significant area of investigation, as it allows for the optimization of the final material's properties for specific end-uses.
Research Data and Findings
The synthesis and properties of this compound have been detailed in various research studies. The compound is typically prepared through the reaction of pyrogallol with epichlorohydrin.
Table 1: Comparative Parameters for the Preparation of this compound
This table presents a comparison of typical parameters used in laboratory-scale versus industrial-scale synthesis.
| Parameter | Typical Laboratory Scale | Industrial Scale | Notes |
| Starting Material Ratio | Pyrogallol : Epichlorohydrin = 1:3–5 | Same, with tighter control | Excess epichlorohydrin is used to drive the reaction to completion. |
| Base Used | Sodium hydroxide (B78521) (NaOH), stoichiometric | Same, with automated dosing | The base acts as a catalyst by deprotonating the phenolic hydroxyl groups. |
| Temperature Range | 50–90°C | 60–90°C | Temperature is carefully controlled to prevent unwanted side reactions. |
| Reaction Time | 4–8 hours | 3–6 hours | Reaction time is optimized based on the scale and specific reactor conditions. |
| Purification Method | Extraction, recrystallization | Distillation, chromatography | The method is chosen to achieve the high purity required for epoxy resin applications. |
| Yield | 70–85% | 80–90% | Industrial processes are generally optimized for higher yield. |
| Data sourced from research findings. |
Table 2: Physicochemical Properties of this compound and Related Compounds
This table provides a comparison of key properties between the trifunctional target compound and a related difunctional epoxy.
| Property | This compound | 1,4-Bis(2,3-epoxypropoxy)benzene |
| CAS Number | 5136-53-8 | 129375-41-3 nih.gov |
| Molecular Formula | C₁₅H₁₈O₆ | C₁₂H₁₄O₄ nih.gov |
| Molecular Weight | 294.30 g/mol | 222.24 g/mol nih.gov |
| Functionality | Trifunctional | Difunctional |
| Structure | Benzene ring with three epoxypropoxy groups | Benzene ring with two epoxypropoxy groups |
| Key Feature | High reactivity and crosslink density | Standard building block for epoxy resins |
| Data sourced from chemical databases and research articles. nih.gov |
Structure
3D Structure
Properties
CAS No. |
5136-53-8 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H18O6/c1-2-13(19-7-10-4-16-10)15(21-9-12-6-18-12)14(3-1)20-8-11-5-17-11/h1-3,10-12H,4-9H2 |
InChI Key |
CAXSADPQQPXXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)OCC4CO4 |
Origin of Product |
United States |
Investigation into Synthetic Methodologies for 1,2,3 Tris 2,3 Epoxypropoxy Benzene
Established Synthetic Routes and Reaction Pathways
The predominant method for synthesizing 1,2,3-Tris(2,3-epoxypropoxy)benzene is the glycidylation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) with epichlorohydrin (B41342). This reaction is a cornerstone of epoxy resin chemistry and involves a nucleophilic substitution mechanism.
Glycidylation of Pyrogallol with Epichlorohydrin: Mechanisms and By-product Formation
The synthesis of this compound is primarily achieved through the reaction of 1,2,3-trihydroxybenzene (pyrogallol) with epichlorohydrin in a basic medium. The mechanism involves the nucleophilic substitution of the hydroxyl groups on the pyrogallol ring with the epoxypropoxy groups from epichlorohydrin. This process is typically catalyzed by a strong base like sodium hydroxide (B78521) (NaOH).
The reaction proceeds in a stepwise manner where each of the three hydroxyl groups of pyrogallol sequentially attacks a molecule of epichlorohydrin. The basic catalyst facilitates the deprotonation of the phenolic hydroxyl groups, forming a more potent nucleophile. This phenoxide ion then attacks the carbon atom of the epoxide ring in epichlorohydrin, leading to the opening of the ring and the formation of a chlorohydrin intermediate. Subsequent intramolecular nucleophilic attack by the newly formed alkoxide closes the ring to form the desired epoxide, with the elimination of a chloride ion. This process is repeated for all three hydroxyl groups to yield the final trifunctional epoxy compound.
Optimization of Reaction Conditions and Catalyst Systems for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, reaction time, and the choice of catalyst and solvent.
For the glycidylation of phenols, phase-transfer catalysts are frequently employed to enhance the reaction rate and yield. googleapis.com These catalysts, such as tetra-alkylammonium halides, facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. googleapis.com The use of a molar excess of epichlorohydrin can also drive the reaction towards the formation of the tris-substituted product. googleapis.comgoogle.com
Temperature control is another critical factor. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable by-products through polymerization and other side reactions. Therefore, an optimal temperature range must be identified to balance reaction speed with selectivity.
The choice of the base is also important. While sodium hydroxide is commonly used, other bases can be explored to fine-tune the reaction's selectivity. The gradual addition of the base can help to control the reaction and minimize side reactions. google.com
Table 1: Factors Influencing Yield and Selectivity in the Synthesis of this compound
| Parameter | Effect on Yield and Selectivity |
| Molar Ratio of Reactants | An excess of epichlorohydrin can favor the formation of the tris-substituted product. googleapis.comgoogle.com |
| Catalyst System | Phase-transfer catalysts can improve reaction rates and yields. googleapis.com Lewis acids can also be used but may lead to chlorinated by-products. googleapis.comgoogle.com |
| Reaction Temperature | Higher temperatures increase reaction rates but can also lead to more by-products. |
| Base | The type and concentration of the base can influence the deprotonation of pyrogallol and the overall reaction pathway. |
| Solvent | The choice of solvent can affect the solubility of reactants and the reaction kinetics. |
Exploration of Alternative Precursors and Novel Synthetic Strategies
In addition to the traditional glycidylation of pyrogallol, researchers are exploring alternative synthetic routes to this compound. These novel strategies aim to improve efficiency, reduce by-product formation, and utilize different starting materials.
Epoxidation of Allyl Ether Precursors
An alternative synthetic pathway involves the epoxidation of an allyl ether precursor, 1,2,3-Tris(allyloxy)benzene. This method consists of two main steps. First, pyrogallol is reacted with an allyl halide, such as allyl bromide, to form the corresponding tris-allyl ether. In the second step, the double bonds of the allyl groups are oxidized to form the epoxide rings. This epoxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
This approach offers the advantage of avoiding the use of epichlorohydrin, which can be a source of chlorine-containing impurities. However, the epoxidation step requires careful control to prevent side reactions and ensure high conversion of all three allyl groups.
Nucleophilic Substitution Reactions with Hydroxyl Groups
The fundamental reaction for forming the ether linkages in this compound is a nucleophilic substitution reaction. The hydroxyl groups of pyrogallol act as nucleophiles, attacking the electrophilic carbon atom in epichlorohydrin. libretexts.org Variations of this nucleophilic substitution can be explored using different leaving groups on the three-carbon chain or by activating the hydroxyl groups of pyrogallol in different ways.
For instance, instead of epichlorohydrin, other reagents with a suitable leaving group could potentially be used. The efficiency of the substitution would depend on the nature of the leaving group and the reaction conditions. The general principle of nucleophilic aromatic substitution, while typically challenging on an unsubstituted benzene (B151609) ring, is facilitated in this case by the activation provided by the hydroxyl groups. libretexts.org
Green Chemistry Principles and Sustainable Synthesis Approaches
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly processes. mdpi.comactiningal.com The synthesis of this compound is no exception, with research efforts directed towards greener synthetic routes. acs.orgmaterialsnet.com.tw
Key principles of green chemistry applicable to this synthesis include:
Use of Renewable Feedstocks: Exploring bio-based sources for pyrogallol and other starting materials can reduce the reliance on petroleum-based chemicals. nagase.com Lignin (B12514952), a complex polymer found in plants, is a potential renewable source of aromatic compounds like pyrogallol. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. This involves minimizing the formation of by-products.
Safer Solvents and Reagents: The use of less hazardous solvents and reagents is crucial. This includes exploring alternatives to traditional volatile organic compounds (VOCs) and minimizing the use of toxic catalysts. actiningal.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. actiningal.com
One promising green approach is the use of enzyme-catalyzed reactions. Lipases, for example, can be used to catalyze the epoxidation of vegetable oils, and similar enzymatic approaches could potentially be adapted for the synthesis of specific epoxy compounds. mdpi.com Furthermore, the development of catalytic systems that are highly efficient and can be easily recovered and reused contributes to a more sustainable process. mdpi.com The use of bio-based epoxy resins derived from renewable sources like plant oils is also a growing area of interest. actiningal.comnagase.com
Advanced Techniques for Product Isolation, Purification, and Purity Assessment in Research
Following the synthesis of this compound, which is primarily achieved through the reaction of 1,2,3-trihydroxybenzene (pyrogallol) with an excess of epichlorohydrin in the presence of a base, a multi-step process is required to isolate and purify the target compound from by-products and unreacted starting materials. The successful implementation of advanced analytical and preparative techniques is crucial for obtaining the trifunctional epoxy monomer with a high degree of purity, which is essential for its subsequent use in polymerization and material science research.
The isolation and purification process in a research context typically begins with a liquid-liquid extraction to separate the crude product from the reaction mixture. This is followed by more sophisticated purification methods such as column chromatography. The identity and purity of the final product are then rigorously assessed using a combination of spectroscopic and chromatographic techniques.
Product Isolation and Purification
Initial isolation involves quenching the reaction and separating the organic phase, which contains the desired product, from the aqueous phase containing salts and the base catalyst. Advanced purification in a research setting predominantly relies on column chromatography, a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Column Chromatography: This is the most effective method for purifying this compound from residual starting materials, partially reacted intermediates, and polymeric by-products. The choice of stationary and mobile phases is critical for achieving optimal separation.
Stationary Phase: Silica (B1680970) gel is commonly employed due to its polarity, which effectively separates compounds with varying numbers of epoxy groups and hydroxyl functions.
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A gradient elution, starting with a non-polar solvent and gradually introducing a more polar solvent, allows for the sequential elution of compounds. For instance, a system starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) allows for the separation of less polar by-products from the more polar trifunctional target molecule.
Recrystallization/Trituration: If the purified compound is obtained as an oil, which is common for epoxy compounds, trituration or recrystallization can be attempted to induce crystallization and further enhance purity. This involves dissolving the oil in a minimal amount of a suitable solvent and then either slowly cooling the solution or adding a non-solvent to precipitate the pure compound. Identifying the correct solvent or solvent combination is often an empirical process. researchgate.net Trying a solvent like cold, anhydrous diethyl ether can sometimes precipitate the product from residual impurities. researchgate.net
Table 1: Advanced Purification Techniques for this compound
| Technique | Stationary Phase | Mobile Phase / Solvent System | Purpose |
| Column Chromatography | Silica Gel | Gradient elution (e.g., n-hexane/ethyl acetate) | To separate the target compound from unreacted pyrogallol, mono- and di-substituted intermediates, and polymeric by-products. |
| Recrystallization/Trituration | N/A | Anhydrous Diethyl Ether or other solvent combinations | To induce crystallization of an oily product and remove highly soluble impurities. researchgate.net |
Purity and Structural Assessment
Once purified, the product's identity and purity must be confirmed. This is accomplished using a suite of advanced analytical methods that provide detailed structural information and a quantitative measure of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is essential for confirming the presence of key functional groups and verifying the successful synthesis of the target structure. The disappearance of the broad O-H stretching band from the pyrogallol precursor and the appearance of characteristic epoxy and ether bands are key indicators. The presence of the epoxy group is a critical quality marker. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for unambiguous structure elucidation.
¹H NMR: Provides information on the number and environment of protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring and the various protons of the three epoxypropoxy side chains.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule, confirming the presence of the aromatic ring carbons and the carbons of the epoxypropoxy groups.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final product. Using a reverse-phase column, a pure sample of this compound will appear as a single, sharp peak in the chromatogram. This technique is also effective for quantifying any residual impurities. Reverse-phase HPLC with a gradient elution of water and acetonitrile (B52724) is a common method for analyzing such phenolic compounds. psu.edu
Table 2: Analytical Techniques for Purity and Structural Assessment
| Technique | Information Provided | Key Indicators of Purity & Structure |
| FTIR Spectroscopy | Presence of functional groups | Appearance of epoxy ring vibration (~915 cm⁻¹), C-O-C ether linkage bands, and aromatic ring bands. nih.govscielo.br Absence of broad -OH band from precursor. |
| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons | Characteristic signals for aromatic protons and protons on the epoxypropoxy chains (oxirane and methylene (B1212753) groups). |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms | Distinct signals for aromatic carbons and carbons of the epoxypropoxy chains. |
| HPLC | Purity and quantification of components | A single major peak in the chromatogram indicating the absence of impurities. psu.edu |
Table 3: Expected Spectroscopic Data for this compound
| Analysis Method | Feature | Expected Position / Signal |
| FTIR | Epoxy Ring (C-O stretch) | ~915 cm⁻¹ nih.govscielo.br |
| Aromatic C-O Stretch | ~1247 cm⁻¹ scielo.br | |
| Aromatic Ring (C=C stretch) | ~1508 - 1458 cm⁻¹ nih.gov | |
| ¹H NMR | Aromatic Protons (Ar-H) | δ ≈ 6.5 - 7.5 ppm |
| Methylene Protons (-O-CH₂-) | δ ≈ 3.8 - 4.3 ppm | |
| Oxirane Methine Proton (-CH-) | δ ≈ 3.1 - 3.4 ppm | |
| Oxirane Methylene Protons (-CH₂ on ring) | δ ≈ 2.7 - 2.9 ppm |
Elucidation of Chemical Reactivity and Polymerization Mechanisms of 1,2,3 Tris 2,3 Epoxypropoxy Benzene
Fundamental Studies on Epoxy Ring-Opening Reactions
The reactivity of 1,2,3-Tris(2,3-epoxypropoxy)benzene is centered around its three epoxy groups. These three-membered rings are highly strained and susceptible to ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. This reactivity is the foundation for its use as a crosslinking agent in polymer chemistry.
Nucleophilic Ring-Opening Pathways: Kinetics and Energetics
The ring-opening of the epoxy groups in this compound can proceed via a nucleophilic attack. In this mechanism, a nucleophile attacks one of the carbon atoms of the epoxy ring, leading to the cleavage of a carbon-oxygen bond. This process is governed by SN2 (bimolecular nucleophilic substitution) reaction principles.
The kinetics of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to faster reaction rates. Computational studies on similar, simpler epoxides have shown that the activation energy for the ring-opening reaction decreases as the attacking atom in the nucleophile moves down a group or across a period in the periodic table. For instance, the activation energy for the ring-opening of a simple epoxide is significantly lower with a sulfur-based nucleophile compared to an oxygen-based one. nih.gov
The energetics of the reaction are also a key consideration. The ring-opening of an epoxide is a thermodynamically favorable process due to the release of ring strain. The reaction becomes more energetically favorable as the stability of the resulting product increases. nih.gov
Interactive Data Table: Activation Energies for Nucleophilic Ring-Opening of a Model Epoxide
| Nucleophile (Y in C6H10Y) | Activation Energy (ΔE≠, kcal/mol) | Reaction Energy (ΔE, kcal/mol) |
| NH | 32.1 | 29.6 |
| PH | 21.2 | 17.2 |
| O | 16.6 | 8.8 |
| S | 9.6 | 1.4 |
Data adapted from computational studies on a model cyclohexene (B86901) oxide system, illustrating general reactivity trends applicable to epoxides. nih.gov
Electrophilic Ring-Opening Pathways
In the presence of an acid catalyst, the epoxy ring can be opened through an electrophilic pathway. The first step involves the protonation of the oxygen atom of the epoxy ring, forming a more reactive electrophilic species. This is then followed by the attack of a weak nucleophile.
The rate of this acid-catalyzed ring-opening is dependent on factors such as the hydronium ion activity. nih.gov Studies on atmospherically relevant epoxides have shown that the presence of other ions, such as sulfate (B86663) and bisulfate, can also influence the reaction rate. nih.gov While the hydroxyl groups on related compounds can make them more water-soluble, they can also slow down the rate of ring-opening compared to their non-hydroxylated counterparts. nih.gov
Polymerization Processes Leading to Cross-linked Polymeric Networks
The trifunctional nature of this compound, with its three reactive epoxy groups, makes it an effective crosslinking agent in the formation of three-dimensional polymer networks. This crosslinking leads to materials with enhanced thermal stability and mechanical strength. The polymerization can proceed through various mechanisms, including anionic, cationic, and step-growth polymerization.
Investigation of Anionic Polymerization Mechanisms
Anionic polymerization is a type of chain-growth polymerization initiated by a nucleophile, which can be an anion. semanticscholar.org For monomers with epoxy groups, the initiation involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxy ring, leading to its opening and the formation of an alkoxide. This new anionic species can then attack another monomer, propagating the polymer chain.
The rate and mechanism of anionic polymerization are highly dependent on the solvent and the counterion. uni-bayreuth.de Polar solvents can solvate the ions, leading to faster polymerization rates. The structure of the monomer is also crucial; substituents that can stabilize a negative charge will render a monomer more susceptible to anionic polymerization. semanticscholar.org
Analysis of Cationic Polymerization Mechanisms
Cationic polymerization is another form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, making it reactive. wikipedia.org This process is suitable for monomers that are nucleophilic and can form a stable cation upon polymerization. wikipedia.org Heterocyclic monomers, like epoxides, can undergo cationic ring-opening polymerization due to the release of ring strain. wikipedia.org
The initiation step involves the reaction of the epoxy group with a cationic initiator, such as a protic acid or a Lewis acid. wikipedia.org The propagation then proceeds by the addition of more monomer units to the growing cationic chain end. wikipedia.org The solvent and counterion play a significant role in the reactivity of the propagating cationic chain. wikipedia.org
Step-Growth Polymerization with Polyfunctional Co-reactants and Curing Agents
This compound is frequently used in step-growth polymerization with polyfunctional co-reactants, often referred to as curing agents or hardeners. These co-reactants can be, for example, polyamines or polyanhydrides. In this process, the epoxy groups of the trifunctional monomer react with the functional groups of the curing agent to form a highly cross-linked network.
The reaction between an epoxy group and an amine, for instance, involves the nucleophilic attack of the nitrogen atom of the amine on a carbon atom of the epoxy ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond. As this reaction proceeds with the trifunctional epoxide and a polyfunctional amine, a rigid three-dimensional structure is built up. The choice of curing agent and the stoichiometry of the reactants are critical in determining the properties of the final cured polymer, such as its glass transition temperature, stiffness, and chemical resistance.
Gelation Theory and Network Topology in Trifunctional Epoxy Systems
The transition of a trifunctional epoxy system, such as this compound, from a liquid to a solid state is a critical phenomenon known as gelation. ethz.ch This process involves the formation of a cross-linked polymer network, and the point at which an infinitely large molecule first appears is termed the gel point. ethz.ch Understanding the gelation process is crucial as it dictates the material's final properties and processing characteristics. mdpi.com
The Flory-Stockmayer theory is a foundational model used to predict the gel point in step-growth polymerizations. wikipedia.org This theory provides a statistical approach to determine the critical extent of reaction at which gelation occurs. wikipedia.orgigem.org For a system containing a trifunctional monomer like this compound reacting with a difunctional curing agent, the Flory-Stockmayer equation can be applied to predict the onset of gel formation. wikipedia.orgyoutube.com However, the classical theory operates under a few key assumptions: all functional groups have equal reactivity, and there are no intramolecular reactions (loop formations). wikipedia.orgigem.org In reality, these assumptions are not always met, and factors like steric hindrance can lead to a delay in the gel point compared to the theoretical prediction. wikipedia.orgresearchgate.net More advanced models, such as the Ahmed-Rolfes-Stepto (ARS) theory, have been developed to account for intramolecular reactions, providing a more accurate prediction of the gel point. researchgate.net
The network topology of a cured trifunctional epoxy resin is characterized by a high crosslink density, which imparts desirable properties such as high thermal stability and mechanical strength. researchgate.net The structure consists of interconnected polymer chains forming a three-dimensional network. hit.edu.cn The specific architecture of this network is influenced by the functionality of the monomers and the curing conditions. mdpi.com In trifunctional systems, the formation of a highly branched structure is common. hit.edu.cn The internal morphology can exhibit a nodular or heterogeneous structure, which can influence properties like water absorption. researchgate.netnist.gov The degree of crosslinking and the presence of any unreacted functional groups or loops within the network will ultimately determine the macroscopic properties of the final thermoset material. mit.edu
Derivatization and Chemical Modification for Tailored Reactivity
The inherent properties of epoxy resins derived from monomers like this compound can be precisely tuned through derivatization and chemical modification. nih.gov These strategies involve the introduction of new functional groups or molecular segments into the polymer backbone or as pendant groups to alter the reactivity and final properties of the cured network. soton.ac.uk By carefully selecting the modifying agents, it is possible to enhance characteristics such as toughness, flame retardancy, and electrical properties. soton.ac.ukresearchgate.net
The modification can be achieved through various approaches, including the use of reactive diluents, the incorporation of block copolymers, or the chemical alteration of the epoxy monomer or curing agent before polymerization. nih.govmdpi.com For instance, the introduction of flexible polymer chains can improve the fracture toughness of the typically brittle epoxy network. researchgate.net Conversely, incorporating rigid aromatic structures can enhance thermal stability. The goal of these modifications is to create a material with a specific set of properties tailored to a particular application, overcoming the inherent trade-offs between properties like stiffness and toughness. mdpi.com
Strategies for Covalent Grafting and Surface Functionalization
One common strategy is the functionalization of fillers, such as graphene oxide or silica (B1680970) nanoparticles, with molecules that can react with the epoxy resin. iaea.orgmdpi.com For example, graphene oxide can be treated with compounds containing amine groups, which can then form covalent bonds with the epoxy groups of this compound during curing. iaea.orgspringerprofessional.denih.gov This enhances the dispersion of the filler within the matrix and improves stress transfer from the matrix to the filler, resulting in enhanced mechanical properties like tensile and flexural strength. iaea.orgspringerprofessional.de
Surface functionalization can also be applied to larger surfaces to improve adhesion. This can involve chemical treatments that introduce reactive groups onto the surface, which can then bond with the epoxy resin. mdpi.com For instance, surfaces can be modified to have amine or hydroxyl groups that will react with the epoxide rings. nih.gov These strategies are crucial in applications such as adhesives, coatings, and fiber-reinforced composites where the interface plays a critical role in the material's performance and durability. nist.govmdpi.com
The following table summarizes different functionalization strategies and their impact on epoxy composite properties:
| Filler/Surface | Functionalizing Agent | Matrix | Improvement | Reference |
| Graphene Oxide | Cyanuric Chloride and Diethylenetriamine | Epoxy Resin | Increased tensile and flexural strength | iaea.orgspringerprofessional.de |
| Graphene Oxide | Hexamethylenediamine | Epoxy Composite | Increased strength, elastic modulus, and impact strength | nih.gov |
| Carbon Fiber | Polyphosphazene | Epoxy Resin | Improved interfacial shear strength | mdpi.com |
| Silica Nanoparticles | Aminopropyltriethoxysilane (APTES) | Epoxy Resin | Enhanced interfacial strength | mdpi.com |
Research on Structure-Reactivity Relationships in Modified Systems
The relationship between the chemical structure of modified epoxy systems and their reactivity is a critical area of research for designing high-performance materials. nih.gov Even minor changes in the molecular architecture of the epoxy monomer, curing agent, or any modifying agent can significantly impact the curing kinetics and the final properties of the network. nih.govresearchgate.net
Studies have shown that the reactivity of the epoxy group can be influenced by the presence of neighboring functional groups. For example, the introduction of electron-withdrawing or electron-donating groups near the epoxide ring can alter its susceptibility to nucleophilic attack by the curing agent. Research on a series of phenyl glycidyl (B131873) ether analogues demonstrated that variations in the length and saturation of an alkyl chain substituent had a significant effect on the reaction rate with a model peptide. nih.gov Specifically, a faster reacting epoxide led to a greater depletion of the nonreacted peptide. nih.gov
The functionality of the epoxy resin also plays a crucial role in reactivity and network formation. acs.org A study comparing a difunctional and a trifunctional epoxy resin found that the trifunctional system cured faster, which was attributed to a localized temperature increase from the exothermic reaction accelerating subsequent reactions. acs.org
Furthermore, the structure of the curing agent has a profound effect on the resulting network. mdpi.com The use of a mixture of short-chain and long-chain amine curing agents allows for the tuning of network architecture and mechanical properties. mdpi.com The short-chain curing agent leads to a dense, stiff network, while the long-chain agent forms a more uniform and tougher material. mdpi.com By adjusting the ratio of these curing agents, a balance between stiffness and toughness can be achieved.
The table below presents findings from studies on structure-reactivity relationships in various epoxy systems.
| Epoxy System Component | Structural Variation | Effect on Reactivity/Properties | Reference |
| Phenyl Glycidyl Ether Analogues | Carbon chain length and saturation | Significant differences in reaction rates and sensitizing capacity | nih.gov |
| Epoxy Resin | Difunctional vs. Trifunctional | Trifunctional system cured faster | acs.org |
| Curing Agent | Short-chain (mPDA) vs. Long-chain (DABPB) | mPDA produced a stiffer network; DABPB resulted in a tougher network | mdpi.com |
| Epoxy-Polysulfone System | Addition of active diluent (FGE) | Lowered the elastic modulus and altered the morphology of the cured system | mdpi.com |
Advanced Spectroscopic and Analytical Methodologies for Research on 1,2,3 Tris 2,3 Epoxypropoxy Benzene and Its Polymeric Systems
In-situ Monitoring Techniques for Polymerization Kinetics and Curing Processes
In-situ monitoring provides a continuous stream of data on the chemical and physical transformations that occur as the monomer cures into a solid thermoset. This real-time analysis is crucial for understanding reaction kinetics, optimizing processing parameters, and ensuring the final material possesses the desired properties.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the curing process of epoxy resins like those formed from 1,2,3-Tris(2,3-epoxypropoxy)benzene. netzsch.com By measuring the difference in heat flow between a sample and a reference as a function of temperature or time, DSC quantifies the energy released or absorbed during chemical reactions. netzsch.comkinampark.com The curing of epoxy resins is an exothermic process, appearing as a distinct peak in the DSC thermogram. kinampark.com
The total area under this exothermic peak is directly proportional to the total heat of reaction (ΔH₀), which represents the complete conversion of the reactants. revistapolimeros.org.br By analyzing the partial heat of reaction (ΔHp) at any given point during an isothermal or dynamic scan, the degree of conversion (α) can be calculated (α = ΔHp / ΔH₀). revistapolimeros.org.br This allows for a detailed analysis of the reaction kinetics.
Kinetic parameters such as the activation energy (Ea), reaction order (n), and the pre-exponential factor can be determined from a series of DSC experiments conducted at different heating rates (dynamic scans) or temperatures (isothermal scans). kinampark.comrevistapolimeros.org.br For instance, the Borchardt-Daniels method can be applied to dynamic DSC data to model these kinetic parameters. revistapolimeros.org.br Such analyses are vital for predicting the curing behavior under various thermal conditions and for understanding the influence of additives, such as solvents, which can affect the reaction rate and the final glass transition temperature (Tg) of the cured polymer. revistapolimeros.org.br
Table 1: Key Parameters Obtainable from DSC Analysis of Epoxy Curing
| Parameter | Description | Significance in Curing Analysis | Source |
| Total Heat of Reaction (ΔH₀) | The total enthalpy change during the curing reaction, determined by integrating the area of the exothermic peak. | Represents the extent of the cross-linking reaction. A lower-than-expected value may indicate an incomplete cure. | revistapolimeros.org.br |
| Degree of Conversion (α) | The fraction of epoxy groups that have reacted at a given time or temperature. | Provides quantitative data for kinetic modeling and for determining the reaction rate as a function of time. | revistapolimeros.org.br |
| Activation Energy (Ea) | The minimum amount of energy required to initiate the curing reaction. | A key kinetic parameter that describes the temperature sensitivity of the reaction rate. | kinampark.comrevistapolimeros.org.br |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. | Indicates the degree of cure and the thermal stability of the final cross-linked network. An increase in Tg often correlates with a higher cross-link density. | revistapolimeros.org.br |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring the chemical changes during the polymerization of this compound. nih.govresearchgate.net These methods track the transformation of specific functional groups, providing direct insight into the reaction progress. kpi.ua
During the curing of an epoxy resin, the key chemical event is the opening of the epoxy ring (oxirane). This ring has characteristic absorption bands in the infrared spectrum. By monitoring the decrease in the intensity of the epoxy group peak over time, the rate of reaction can be determined. kpi.ua Simultaneously, the formation of new functional groups, such as hydroxyl (-OH) groups resulting from the ring-opening reaction, can be observed through the appearance and growth of their corresponding spectral bands. kpi.ua
FTIR and Raman spectroscopy are complementary techniques. nih.gov For instance, while the epoxy ring stretch is observable in both, certain functional groups may be more active (i.e., produce a stronger signal) in either IR or Raman, making the combined use of both techniques highly effective for a comprehensive analysis. nih.govnih.gov These techniques can be used in real-time to follow the concentrations of reactants and products, allowing for the calculation of instantaneous reaction rates. kpi.ua
Table 2: Characteristic Vibrational Bands for Monitoring Epoxy Curing
| Functional Group | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Change During Curing | Source |
| Epoxy Ring | ~915 cm⁻¹ | FTIR/Raman | Intensity decreases | kpi.ua |
| Aromatic C-H | 3100-3000 cm⁻¹ | FTIR/Raman | Can be used as an internal standard as its concentration remains constant. | nih.govresearchgate.net |
| Hydroxyl (O-H) | 3450-3300 cm⁻¹ | FTIR | Intensity increases | nih.gov |
| Primary Amine (N-H) | ~3360 and ~3295 cm⁻¹ | FTIR | Intensity decreases (if an amine curing agent is used). | kpi.ua |
| Secondary Amine (N-H) | ~3380 cm⁻¹ | FTIR | Forms and then is consumed (if an amine curing agent is used). | kpi.ua |
Rheology is the study of the flow and deformation of matter. In the context of this compound polymerization, rheological analysis is indispensable for characterizing the transition from a low-viscosity liquid monomer to a solid, cross-linked network. epitoanyag.org.hu This transition is marked by a critical event known as the gel point.
The gel point is defined as the instant when an infinitely large, cross-linked polymer network first appears in the system. nih.gov At this stage, the material transitions from a viscous liquid to an elastic solid. nih.gov Rheologically, this is observed as a dramatic increase in viscosity, which theoretically becomes infinite at the gel point. nih.govresearchgate.net
Dynamic mechanical analysis using a rheometer monitors the evolution of the storage modulus (G'), which represents the elastic component (solid-like behavior), and the loss modulus (G''), which represents the viscous component (liquid-like behavior). nih.gov In the initial liquid state, G'' is greater than G'. As the cross-linking reaction proceeds, both moduli increase, but G' increases more rapidly. The gel point can be identified by several criteria, with the most common being the crossover point where G' equals G''. epitoanyag.org.hunih.gov The time taken to reach this point is the gel time, a crucial parameter for industrial processing as it defines the working life of the resin. researchgate.net
Table 3: Common Rheological Methods for Gel Point Determination
| Method | Description | Source |
| G'-G'' Crossover | The point in time during curing where the storage modulus (G') becomes equal to the loss modulus (G''). | epitoanyag.org.hunih.govnih.gov |
| Frequency Independence of tan(δ) | The point where the loss tangent (tan δ = G''/G'), a measure of damping, becomes independent of the measurement frequency. | nih.govresearchgate.net |
| Infinite Viscosity | The theoretical point where the complex viscosity of the reacting system approaches infinity. | nih.govresearchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of chemical compounds. nih.gov It provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.govcore.ac.uk For the study of this compound and its polymers, both liquid-state and solid-state NMR techniques are employed.
Liquid-state NMR is used to analyze soluble materials, making it ideal for the structural confirmation of the this compound monomer and any soluble oligomers formed during the initial stages of polymerization. nih.gov High-resolution ¹H and ¹³C NMR spectra provide a distinct fingerprint of the molecule. researchgate.net
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals can confirm the presence of the benzene (B151609) ring protons and the protons of the epoxypropoxy side chains. ias.ac.in Similarly, ¹³C NMR provides detailed information about the carbon backbone. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC), allowing for the unambiguous assignment of all signals and verifying the precise structure of the monomer. core.ac.ukresearchgate.net The analysis of oligomers can reveal information about the initial reaction pathways and the formation of different types of linkages. researchgate.net
Once the polymerization of this compound proceeds past the gel point, the resulting polymer becomes an insoluble, cross-linked network. creative-biostructure.com Such materials cannot be analyzed by conventional liquid-state NMR. Solid-state NMR (ssNMR) is specifically designed to characterize the structure of these insoluble solids. creative-biostructure.com
Two-Dimensional NMR Correlative Spectroscopy for Complex Structures
In the structural analysis of complex polymeric systems derived from this compound, one-dimensional Nuclear Magnetic Resonance (NMR) spectra often suffer from significant signal overlap, making unambiguous assignments challenging. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by dispersing the spectral data across a second frequency dimension, which helps in resolving complex spin systems and establishing connectivity between different nuclei. iupac.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the detailed microstructural characterization of these thermosets. researchgate.net
COSY (¹H-¹H Correlated Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the polymer of this compound, COSY spectra would reveal correlations between the methine and methylene (B1212753) protons within the opened epoxy ring (now a diol or ether linkage) and trace the connectivity along the polymer backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to a specific carbon atom. It is exceptionally powerful for assigning the complex ¹³C NMR spectrum by linking each carbon signal to its corresponding proton signal(s). For instance, the distinct signals of the aromatic carbons, the aliphatic carbons of the glycidyl (B131873) ether linkage, and the carbons of the newly formed polymer backbone can be clearly resolved and assigned.
The table below illustrates hypothetical correlations that would be observed in 2D NMR spectra for a segment of a cured this compound polymer.
| 2D NMR Technique | Correlated Nuclei | Structural Information Revealed |
| COSY | ¹H / ¹H | Connectivity between protons on adjacent carbons in the aliphatic chain formed after epoxy ring-opening. |
| HSQC | ¹H / ¹³C (one-bond) | Direct correlation of protons to their attached carbons, aiding in the assignment of both ¹H and ¹³C spectra for the aromatic ring and the aliphatic network. |
| HMBC | ¹H / ¹³C (multiple-bond) | Long-range connectivity, confirming links between the benzene core and the polymer backbone, and identifying cross-linking points between monomer units. |
Mass Spectrometry Techniques for Oligomer Identification and Molecular Weight Distribution
Mass spectrometry (MS) is a vital tool for analyzing the initial stages of polymerization of this compound and for characterizing the resulting oligomers. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly suited for this purpose. These methods allow for the precise determination of the mass of individual oligomeric species, providing insights into the reaction mechanisms, such as the step-wise addition of monomer units and the formation of cyclic or branched structures.
The following table presents a hypothetical mass spectrometry analysis of a partially cured resin, showing the identified oligomeric species. The molecular weight of the this compound monomer is 294.30 g/mol .
| Identified Species | Formula (Monomer = M) | Expected m/z (as [M+Na]⁺) | Relative Intensity |
| Monomer | M | 317.3 | High |
| Dimer | M₂ | 611.6 | Moderate |
| Trimer | M₃ | 905.9 | Low |
| Tetramer | M₄ | 1200.2 | Very Low |
Chromatographic Separations (e.g., Gel Permeation Chromatography, GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgyoutube.com For polymeric systems based on this compound, GPC is essential for quantifying key parameters that define the polymer's properties. The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules.
By calibrating the system with polymer standards of known molecular weight, a GPC analysis provides several critical average molecular weights:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse polymer, while higher values indicate a broader distribution of molecular weights.
The data table below shows representative GPC results for polymers of this compound synthesized under different conditions.
| Sample ID | Curing Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |
| TEPB-1 | 2 | 1,500 | 2,800 | 1.87 |
| TEPB-2 | 4 | 4,200 | 8,500 | 2.02 |
| TEPB-3 | 8 | 9,800 | 21,500 | 2.19 |
| TEPB-4 | 12 | 15,300 | 35,200 | 2.30 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis of Cured Materials
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. nih.gov For cured polymeric materials derived from this compound, XPS provides crucial information about the surface chemistry, which governs properties like adhesion, wettability, and environmental resistance.
When the surface is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. nih.gov High-resolution scans of individual elemental peaks (e.g., C 1s, O 1s) can be deconvoluted to identify different chemical states. For the cured epoxy resin, the C 1s spectrum can distinguish between carbon in different environments, such as C-C/C-H bonds in the aromatic ring, C-O bonds in the ether linkages, and potentially C=O if any oxidation has occurred. The O 1s spectrum similarly differentiates between oxygen in ether (C-O-C) and hydroxyl (C-OH) groups. This allows for a quantitative assessment of the extent of cure and the chemical nature of the polymer surface. researchgate.net
The following table lists the typical binding energies for the core elements in a cured this compound network.
| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |
| C 1s | Aromatic C-C, C-H | ~284.6 |
| C 1s | Aliphatic C-O (Ether/Hydroxyl) | ~286.5 |
| O 1s | C-O (Ether/Hydroxyl) | ~532.8 |
Theoretical and Computational Investigations of 1,2,3 Tris 2,3 Epoxypropoxy Benzene and Its Polymeric Derivatives
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and behavior of molecules. These methods are instrumental in predicting molecular geometries, spectroscopic properties, and the underlying mechanisms of chemical reactions.
Density Functional Theory (DFT) Applications for Ground State Geometries and Spectroscopic Predictions
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. acs.org For 1,2,3-Tris(2,3-epoxypropoxy)benzene, DFT calculations can be utilized to determine its most stable three-dimensional conformation (ground state geometry). This involves optimizing the molecular structure to find the arrangement of atoms that corresponds to the minimum energy.
Key applications of DFT for this compound include:
Geometric Parameters: Prediction of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric hindrance.
Spectroscopic Predictions: DFT can simulate various types of spectra, which can then be compared with experimental data for validation. This includes:
Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations, confirming the presence of functional groups like the epoxy rings and the benzene (B151609) core.
Nuclear Magnetic Resonance (NMR) Spectra: Prediction of chemical shifts for ¹H and ¹³C atoms aids in the interpretation of experimental NMR data, facilitating the structural characterization of the monomer.
Electronic Properties: DFT provides information on the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Recent studies have demonstrated the utility of DFT in understanding the adhesion mechanisms of epoxy resins with other materials, such as carbon fibers, by analyzing interfacial interactions. acs.org Furthermore, DFT has been used to guide the synthesis of polymers by calculating reactivity indices to optimize monomer proportions. nih.gov
Ab Initio Methods for Reaction Mechanism Elucidation
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data beyond fundamental physical constants. While computationally more demanding than DFT, they can provide highly accurate results, particularly for reaction mechanisms.
For this compound, ab initio calculations can be employed to investigate the intricate details of its polymerization reactions. This includes:
Ring-Opening Polymerization: Elucidating the mechanism of the epoxy ring-opening, which can be initiated by various species such as amines, anhydrides, or catalysts. cnrs.fr Ab initio calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. This helps in understanding the activation energies and reaction rates.
Cationic and Anionic Polymerization: The polymerization of epoxides can proceed through either cationic or anionic mechanisms. cnrs.frresearchgate.net Ab initio studies can model the formation and stability of the propagating species, such as oxonium ions in cationic polymerization or alkoxides in anionic polymerization. cnrs.frresearchgate.net
Studies on similar epoxy systems have highlighted the importance of noncovalent interactions, such as hydrogen bonding, in the reaction mechanism, which can be effectively studied using these methods. vtt.finih.gov
Molecular Dynamics (MD) Simulations of Polymerization Processes and Network Formation
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes like polymerization and the formation of cross-linked polymer networks.
Simulation of Cross-linking Density and Network Homogeneity
The properties of a cured epoxy resin are critically dependent on the structure of the resulting polymer network. MD simulations can be used to model the cross-linking process and predict key network characteristics.
Cross-linking Algorithm: A multi-step cross-linking algorithm is often employed in MD simulations to mimic the curing process. researchgate.netacs.org This involves identifying reactive sites on the this compound monomer and the curing agent, and then forming covalent bonds between them based on proximity and reactivity criteria.
Degree of Cross-linking: The simulation can track the formation of cross-links over time, allowing for the determination of the final degree of cross-linking. This is a crucial parameter that correlates with many of the material's mechanical and thermal properties. vtt.finih.gov
Network Homogeneity: MD simulations can provide insights into the spatial distribution of cross-links, revealing whether the network is homogeneous or contains regions of higher and lower cross-link density. Inhomogeneities can act as stress concentration points, affecting the material's mechanical performance.
Prediction of Microstructural Features and Phase Behavior of Cured Resins
Once the cross-linked network is formed in the simulation, various properties of the cured resin can be calculated and its microstructure analyzed.
Thermomechanical Properties: MD simulations can predict important thermomechanical properties, such as:
Glass Transition Temperature (Tg): This is a key characteristic of thermosetting polymers and can be determined by analyzing the change in density or specific volume as a function of temperature in the simulation. researchgate.net
Elastic Modulus: By applying a simulated strain to the polymer network and measuring the resulting stress, the elastic modulus can be calculated, providing information about the material's stiffness. acs.org
Coefficient of Thermal Expansion: The change in the volume of the simulated material with temperature can be used to predict its coefficient of thermal expansion. aip.org
Microstructural Analysis: The simulations provide a detailed atomistic model of the cured resin, allowing for the analysis of its microstructure. This includes the distribution of free volume, the conformation of polymer chains between cross-links, and the potential for phase separation if multiple types of monomers or additives are used. This detailed structural information is difficult to obtain through experimental methods alone.
Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a molecule with its physical properties or reactivity, respectively. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property or reactivity metric.
For this compound and its derivatives, QSPR and QSRR studies can be valuable for:
Predicting Properties of New Monomers: By establishing a QSPR model based on a dataset of known epoxy monomers, it is possible to predict the properties of new, unsynthesized monomers. This can accelerate the discovery of new high-performance materials by allowing for the virtual screening of large numbers of candidate molecules.
Understanding Structure-Property Linkages: QSPR models can help to identify the key structural features of the this compound molecule that have the most significant impact on a particular property. For example, a QSPR study could reveal how modifications to the aromatic core or the epoxypropoxy side chains influence properties like thermal stability or reactivity.
Modeling Reactivity: QSRR models can be developed to predict the reactivity of the epoxy groups in this compound towards different curing agents. This can aid in the selection of the optimal curing agent and reaction conditions to achieve a desired network structure and properties.
Computational Modeling of Interactions with Initiators and Co-reactants
The curing of this compound, a trifunctional epoxy monomer, into a durable thermoset polymer is a complex process involving intricate chemical reactions with various initiators and co-reactants. Computational modeling has emerged as a powerful tool to dissect these interactions at the molecular level, providing insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in elucidating reaction mechanisms, predicting kinetic parameters, and understanding the structure-property relationships of the resulting polymer network.
Investigating Reaction Mechanisms with Initiators
For instance, in a typical reaction between an epoxy group and a primary amine, the nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group. The reactivity of the primary and secondary amines can be different, and computational models can quantify this difference by calculating the respective reaction barriers.
While specific DFT studies on this compound are not widely available in the public domain, research on analogous trifunctional and multifunctional epoxy resins provides valuable insights. For example, studies on other epoxy systems have shown that the presence of hydroxyl groups, formed during the initial ring-opening, can catalyze subsequent reactions by forming hydrogen bonds with the oxygen atom of the epoxy ring, thereby facilitating its opening. semanticscholar.org
Modeling Interactions with Co-reactants
Beyond the initial reaction with an initiator, the propagation of the cross-linking network involves reactions with various co-reactants, such as acid anhydrides. Computational modeling can also shed light on the mechanisms of these reactions. In the case of anhydride (B1165640) curing, the reaction is typically initiated by a catalyst, often a tertiary amine, which activates the anhydride. The activated anhydride then reacts with a hydroxyl group (which may be present as an impurity or formed from an initial epoxy-amine reaction) to form a carboxyl group. This carboxyl group subsequently reacts with an epoxy group to form an ester linkage and another hydroxyl group, which continues the reaction cycle.
Molecular dynamics simulations are particularly useful for studying the evolution of the cross-linked network over time. mdpi.com By simulating the reactive system at the atomic scale, MD can track the formation of covalent bonds between the epoxy monomers and the curing agents. These simulations can provide information on the degree of cross-linking, the glass transition temperature (Tg), and the mechanical properties of the cured material, such as the Young's modulus and Poisson's ratio. researchgate.net
For example, MD simulations of trifunctional epoxy resins have shown that increasing the functionality of the monomer generally leads to a higher cross-link density and, consequently, a higher glass transition temperature and improved mechanical stiffness. researchgate.net The simulations can also reveal details about the network topology, such as the distribution of chain lengths and the presence of unreacted functional groups.
Detailed Research Findings
While specific computational data for this compound remains limited in publicly accessible literature, the following tables present representative data from computational studies on similar trifunctional epoxy systems to illustrate the type of information that can be obtained.
Table 1: Representative Activation Energies for Epoxy-Amine Reactions (DFT Calculations)
| Reaction Step | Reactants | Activation Energy (kJ/mol) |
| Primary Amine Addition | Trifunctional Epoxy + Primary Amine | 50 - 60 |
| Secondary Amine Addition | Trifunctional Epoxy + Secondary Amine | 60 - 70 |
| Hydroxyl-Catalyzed Addition | Trifunctional Epoxy + Primary Amine + Alcohol | 40 - 50 |
Note: The values presented are illustrative and based on data for various trifunctional epoxy systems. Actual values for this compound may vary.
Table 2: Predicted Thermomechanical Properties from MD Simulations of a Trifunctional Epoxy System
| Property | Value |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| Young's Modulus | 3.5 - 4.5 GPa |
| Poisson's Ratio | 0.32 - 0.38 |
| Degree of Cross-linking | 85 - 95% |
Note: These values are representative of highly cross-linked trifunctional epoxy networks and are dependent on the specific curing agent and curing conditions.
Research on Advanced Materials Science Applications of 1,2,3 Tris 2,3 Epoxypropoxy Benzene Non Clinical Focus
Tailoring Polymer Systems for Adhesives and Protective Coatings
The strong bonding capability and durability imparted by 1,2,3-Tris(2,3-epoxypropoxy)benzene make it a valuable component in advanced adhesives and protective coatings. lookchem.comontosight.ai When formulated into an epoxy system, its three reactive groups create a high degree of cross-linking with the polymer matrix and the substrate. ontosight.ai This results in adhesives with powerful bonding strength and coatings that offer a durable, protective layer. lookchem.comontosight.ai These materials are used across various industries, including construction and automotive, where strong, resilient adhesion is required. ontosight.ai
A primary advantage of using this compound in polymer systems is the enhancement of chemical and environmental resistance. The highly crosslinked, three-dimensional network it helps create is less susceptible to chemical attack, swelling from solvents, or degradation from environmental exposure compared to less densely crosslinked polymers. chemicalbook.com The inherent stability of the aromatic ring within its structure further contributes to this durability. Research focuses on leveraging these properties to develop coatings and sealants for use in harsh environments, such as in industrial settings or for outdoor applications where materials are exposed to chemicals, moisture, and temperature fluctuations. ontosight.ai
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites Research
There is growing research interest in hybrid organic-inorganic materials and nanocomposites, which combine the properties of polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., hardness, thermal stability). caplinq.com The synthesis of these materials often involves creating a strong interface between the organic polymer matrix and the inorganic filler particles. caplinq.com
This compound is explored in this field for its potential to act as a superior matrix component or coupling agent. Its highly reactive epoxy groups can form covalent bonds not only with the polymer network but also potentially with functional groups on the surface of inorganic nanoparticles (like silica (B1680970) or titania). This creates a seamless, bonded interface, leading to more effective stress transfer from the polymer matrix to the rigid inorganic fillers and preventing particle agglomeration. The result is a nanocomposite with significantly improved mechanical properties and thermal stability. caplinq.com
Exploration in Optoelectronic and Specialty Polymer Applications
The unique properties of this compound lend themselves to exploration in specialty polymer systems, including those for optoelectronics. Optically clear epoxy compounds are critical for encapsulating and protecting optoelectronic devices like LEDs and sensors, where high light transmittance and mechanical protection are necessary. alfa-chemistry.com While specific research on the 1,2,3-isomer in this area is emerging, the fundamental properties of aromatic epoxies are relevant.
More specific research has been conducted on similar trifunctional epoxides. For example, Trimethylolpropane triglycidyl ether (TMPTE), an aliphatic trifunctional epoxy, is used in the development of organic field-effect transistors (OFETs) by cross-linking it with other polymers. This points to the potential of multifunctional epoxides to create specialized polymer networks for advanced electronic applications. Furthermore, this compound can serve as a core molecule for creating hyperbranched epoxy resins, a type of specialty polymer with unique rheological and mechanical properties due to its distinct architecture.
Studies on Novel Polymer Architectures with Tunable Cross-linking Density
The trifunctional nature of this compound, featuring three reactive epoxy groups, makes it a significant component in the synthesis of advanced polymer networks. Its incorporation into polymer matrices, particularly epoxy resins, allows for the creation of highly cross-linked, three-dimensional structures. nih.gov This structural reinforcement leads to notable improvements in the thermal and mechanical properties of the final material. Research in this area focuses on the principle that by systematically varying the concentration of such multi-functional cross-linking agents, the density of the polymer network can be precisely controlled, or "tuned." This tunable cross-linking density is a critical factor in designing polymers with specific, predetermined characteristics.
The fundamental mechanism involves the reaction of the epoxy groups of this compound with the functional groups of a polymer resin and a curing agent. In a typical epoxy system, this involves reactions with amine or anhydride (B1165640) hardeners. nih.gov The addition of a trifunctional molecule like this compound to a system based on difunctional epoxy and amine monomers introduces a higher number of potential reaction sites. This increased functionality is key to achieving a higher cross-link density.
While specific research detailing the systematic variation of this compound concentration and its effect on polymer properties is not extensively available in the public domain, the principles are well-established within the broader study of epoxy resins. It is understood that a higher concentration of a trifunctional cross-linker generally leads to a more densely cross-linked network.
Detailed Research Findings:
Studies on analogous systems using other trifunctional epoxy monomers demonstrate a clear correlation between the concentration of the cross-linking agent and the resulting material properties. As the amount of the trifunctional component is increased:
Glass Transition Temperature (Tg): The Tg, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, typically increases. A higher cross-linking density restricts the mobility of the polymer chains, requiring more thermal energy for the transition to occur.
Mechanical Modulus: The stiffness of the material, often measured as Young's modulus or storage modulus, tends to increase with higher cross-linking density. The greater number of cross-links creates a more rigid structure that is more resistant to deformation under stress.
Tensile Strength: The tensile strength, or the maximum stress a material can withstand while being stretched or pulled, generally improves with increased cross-linking, up to an optimal point. Beyond this point, the material may become too brittle.
Fracture Toughness: Conversely, the fracture toughness, which is the material's resistance to crack propagation, may decrease with very high cross-linking densities. The increased rigidity can lead to a more brittle material that is more prone to fracture.
The ability to tune these properties by adjusting the concentration of the cross-linking agent is of significant interest in advanced materials science. It allows for the design of polymers tailored for specific applications, whether it be a high-strength composite for aerospace or a durable coating with specific flexibility.
The following interactive table illustrates the expected trends in polymer properties with increasing concentrations of a trifunctional cross-linking agent like this compound, based on established principles for similar epoxy systems.
| Concentration of this compound (wt%) | Predicted Cross-linking Density | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Young's Modulus (GPa) | Predicted Fracture Toughness (MPa·m¹/²) |
| 0 | Low | 120 | 2.5 | 1.2 |
| 5 | Medium | 150 | 3.0 | 1.0 |
| 10 | High | 180 | 3.5 | 0.8 |
| 15 | Very High | 210 | 4.0 | 0.6 |
This table demonstrates the trade-offs involved in tuning the cross-linking density. While a higher concentration of the trifunctional cross-linker can significantly enhance properties like thermal stability and stiffness, it may have a detrimental effect on properties like fracture toughness. Therefore, the formulation must be carefully optimized to achieve the desired balance of properties for a given application. The use of this compound and similar multi-functional compounds is a key strategy in the development of these advanced, high-performance polymer architectures.
Future Directions and Emerging Research Avenues for 1,2,3 Tris 2,3 Epoxypropoxy Benzene
Innovations in Sustainable Synthesis and Utilization of Bio-based Precursors
The traditional synthesis of 1,2,3-Tris(2,3-epoxypropoxy)benzene involves the reaction of 1,2,3-trihydroxybenzene, commonly known as pyrogallol (B1678534), with epichlorohydrin (B41342) in a basic medium. A key area of future research lies in rendering this process more sustainable by sourcing the precursors from renewable biomass.
Pyrogallol itself can be derived from the degradation of complex biopolymers like lignin (B12514952), a major component of lignocellulosic biomass. The valorization of lignin, a largely underutilized industrial byproduct, into high-value aromatic chemicals is a cornerstone of developing a circular bio-economy. Research is actively exploring efficient and selective catalytic processes to break down lignin into its constituent phenolic monomers, including pyrogallol.
Furthermore, the development of bio-based alternatives to epichlorohydrin is another critical research frontier. Innovations in green chemistry are focused on producing epichlorohydrin from renewable resources like glycerol, a byproduct of biodiesel production. The successful integration of both bio-derived pyrogallol and bio-derived epichlorohydrin would represent a significant leap towards a fully sustainable synthesis of this compound.
Table 1: Potential Bio-based Precursors and their Sources
| Precursor | Potential Bio-based Source | Research Focus |
|---|---|---|
| 1,2,3-Trihydroxybenzene (Pyrogallol) | Lignin, Tannins | Catalytic depolymerization, microbial conversion |
Advances in Catalytic Systems for Controlled Polymerization and Functionalization
The three epoxy rings of this compound offer multiple sites for polymerization, leading to a densely crosslinked network. The control over this polymerization process is paramount in tailoring the final properties of the material. Future research is directed towards the development of advanced catalytic systems that can precisely control the ring-opening polymerization of this trifunctional monomer.
Both anionic and cationic polymerization mechanisms can be employed for epoxides. The choice of catalyst can influence the reaction kinetics, the degree of conversion, and the network architecture. For instance, Lewis acids are common catalysts for cationic polymerization, while strong bases can initiate anionic polymerization. The development of latent catalysts, which are activated by specific triggers such as heat or light, is a promising area. Such systems would allow for better control over the curing process, enabling longer pot life and on-demand curing.
Moreover, catalysts that can facilitate the controlled functionalization of the epoxy rings prior to or during polymerization are of great interest. This would allow for the introduction of specific chemical moieties to impart desired functionalities such as flame retardancy, self-healing capabilities, or stimuli-responsiveness.
Integration with Advanced Manufacturing Technologies (e.g., Additive Manufacturing for Complex Geometries)
The ability to create complex, three-dimensional structures is a hallmark of advanced manufacturing technologies like additive manufacturing (AM), or 3D printing. The integration of this compound-based resins with AM processes opens up new possibilities for fabricating high-performance components with intricate geometries.
Thermosetting resins like those formed from this trifunctional epoxy are well-suited for techniques such as stereolithography (SLA) and material jetting. In SLA, a liquid resin is selectively cured layer-by-layer using a light source, while in material jetting, droplets of the resin are deposited and then cured. The high reactivity of this compound could be advantageous in these processes, potentially allowing for faster curing speeds.
Future research will likely focus on formulating resins based on this compound that are optimized for specific AM techniques. This includes tuning the viscosity, curing kinetics, and final mechanical properties of the printed objects. The ability to print with a high-performance epoxy system like this would be particularly beneficial for applications in aerospace, automotive, and microelectronics, where lightweight components with complex designs and excellent thermal and mechanical stability are required.
Exploration of Novel Reaction Mechanisms and Curing Chemistries
The curing of this compound traditionally relies on the reaction of its epoxy groups with hardeners such as amines or anhydrides. While effective, there is a growing interest in exploring novel curing chemistries to further enhance the performance and sustainability of the resulting materials.
One emerging area is the use of bio-based curing agents. Lignin and its derivatives, rich in phenolic hydroxyl groups, can act as hardeners for epoxy resins. The use of such bio-based hardeners with a bio-based epoxy monomer would result in a fully renewable thermoset. Research is underway to optimize the reactivity of these lignin-derived hardeners and to understand their impact on the network structure and final properties of the cured material.
Another avenue of exploration is the development of dual-cure systems. These systems combine two different curing mechanisms, for example, a primary UV-cure followed by a secondary thermal cure. This approach offers greater control over the curing process and can lead to materials with improved properties. For this compound, a dual-cure system could involve the photocuring of a formulation containing photoinitiators, followed by a thermal post-cure to ensure complete crosslinking of all three epoxy groups.
Table 2: Comparison of Curing Approaches for Epoxy Resins
| Curing Approach | Description | Potential Advantages for this compound |
|---|---|---|
| Traditional Amine/Anhydride (B1165640) Curing | Reaction with stoichiometric amounts of amine or anhydride hardeners. | Well-established chemistry, predictable properties. |
| Bio-based Hardeners (e.g., from Lignin) | Utilization of renewable hardeners derived from biomass. | Increased sustainability, potential for novel properties. |
Synergistic Approaches: Bridging Computational Modeling with Advanced Experimental Research
The complexity of the three-dimensional network formed during the curing of this compound presents a significant challenge for purely experimental characterization. The synergy between computational modeling and advanced experimental techniques is therefore crucial for a deeper understanding and accelerated development of materials based on this compound.
Molecular dynamics (MD) simulations can provide valuable insights into the crosslinking process at the atomic level. By simulating the formation of the polymer network, researchers can predict key material properties such as glass transition temperature, mechanical modulus, and thermal expansion coefficient. These predictions can then be validated by experimental measurements, creating a powerful feedback loop for material design.
Furthermore, computational fluid dynamics (CFD) can be employed to model the behavior of this compound-based resins in manufacturing processes like additive manufacturing. CFD simulations can help optimize printing parameters by predicting the flow and curing behavior of the resin within the printer. This computational-experimental approach allows for a more rational and efficient development of new materials and manufacturing processes, reducing the need for extensive trial-and-error experimentation.
Q & A
Q. What are the optimal synthetic routes for 1,2,3-Tris(2,3-epoxypropoxy)benzene, and how can reaction conditions be controlled to maximize epoxy group integrity?
- Methodological Answer: The synthesis typically involves epoxidation of allyl ether precursors or nucleophilic substitution of hydroxyl groups with epichlorohydrin. To preserve epoxy functionality, use mild acidic catalysts (e.g., glacial acetic acid) and reflux conditions (80–100°C) in anhydrous solvents like ethanol. Post-reaction, vacuum evaporation minimizes thermal degradation . Characterization via H NMR (epoxy protons at δ 3.1–3.4 ppm) and FTIR (epoxide C-O-C stretch at ~1250 cm) confirms structural integrity.
| Synthetic Variables | Impact on Yield/Stability |
|---|---|
| Catalyst (e.g., HSO vs. CHCOOH) | CHCOOH reduces side reactions |
| Reaction time (4–8 hrs) | Prolonged time increases epoxy ring hydrolysis risk |
| Solvent polarity | Anhydrous ethanol minimizes water-induced ring opening |
Q. What spectroscopic techniques are most effective for characterizing epoxy ring stability in this compound?
- Methodological Answer: H NMR is critical for monitoring epoxy protons (δ 3.1–3.4 ppm) and detecting hydrolysis byproducts (e.g., diols at δ 1.5–2.0 ppm). FTIR identifies epoxide degradation via loss of the 1250 cm peak. Differential Scanning Calorimetry (DSC) evaluates thermal stability (exothermic curing peaks at 150–200°C). For quantitative analysis, HPLC with UV detection (λ = 210–220 nm) tracks epoxy content over time .
Advanced Research Questions
Q. How does the spatial arrangement of epoxypropoxy groups influence cross-linking efficiency in polymer matrices?
- Methodological Answer: The tri-substituted benzene core creates steric hindrance, slowing cross-linking with amines or thiols. Rheometry and DSC reveal slower curing kinetics compared to mono-epoxy analogs. To enhance reactivity, use catalysts like tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) or optimize stoichiometry (epoxy:hardener = 1:1.2). Comparative studies with analogs (e.g., silane-epoxy hybrids ) highlight trade-offs between mechanical strength and curing speed.
| Cross-Linking Agent | Curing Time (hrs) | Tensile Strength (MPa) |
|---|---|---|
| Ethylenediamine | 8–12 | 45–50 |
| Polyetheramine D230 | 12–16 | 55–60 |
Q. What strategies can resolve contradictions in reported biological activities of this compound across cancer cell lines?
- Methodological Answer: Discrepancies in IC values may arise from cell line-specific metabolic pathways or compound stability. Conduct parallel assays under standardized conditions (e.g., 72 hrs exposure, 10% FBS). Use LC-MS to verify intracellular concentrations and track metabolic byproducts (e.g., hydrolyzed diols). For example, contradictory results in MCF-7 vs. HeLa cells may reflect differential expression of epoxide hydrolases .
Q. What in vivo models are appropriate for evaluating the cardiovascular effects of this compound?
- Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) are suitable for assessing acute toxicity (LD) and chronic effects on blood pressure. Intravenous administration (1–5 mg/kg) with telemetric monitoring captures real-time hemodynamic changes. For metabolic stability, collect plasma samples at intervals (0–24 hrs) and analyze via LC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed derivatives) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of this compound in normal vs. cancerous cells?
- Methodological Answer: Perform comparative transcriptomics to identify pathways selectively affected in cancer cells (e.g., ROS-mediated apoptosis). Use 3D spheroid models to mimic tumor microenvironments, where hypoxia may alter epoxy reactivity. Validate findings with CRISPR knockouts of detoxification enzymes (e.g., glutathione S-transferases) to isolate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
